molecular formula C17H19NO B3187165 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1416372-08-1

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B3187165
CAS No.: 1416372-08-1
M. Wt: 253.34 g/mol
InChI Key: WFVIROBPMUDMMG-UHFFFAOYSA-N
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Description

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound that features a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Properties

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-10-17-15(12-16)8-4-5-11-18-17/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIROBPMUDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzyloxy-substituted phenylacetic acid with an amine under acidic conditions to form the azepine ring . Another approach includes the use of [1,7]-electrocyclization reactions of azomethine ylides generated from suitable precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzaldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivative of the compound being studied. Generally, it may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature distinguishes it from other azepine derivatives and contributes to its specific applications in research and industry.

Biological Activity

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • Molecular Formula : C15H17N
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 1253197-26-0

Recent studies indicate that compounds related to benzo[b]azepines exhibit activity through modulation of neurotransmitter systems and potential anticancer properties. Specifically, 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been shown to act as an agonist for the serotonin receptor 5HT2C . This interaction is crucial for various physiological processes, including mood regulation and appetite control.

Anticancer Activity

Research has demonstrated that derivatives of the benzo[b]azepine structure can inhibit tumor cell proliferation. For instance, a related compound was evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell growth in lung cancer cells (A549) with an IC50 value of approximately 0.054 µM .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. The modulation of 5HT2C receptors is linked to antidepressant effects, making this class of compounds a target for further research in neuropharmacology .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of several benzo[b]azepine derivatives, it was found that modifications at specific positions significantly enhanced activity against lung cancer cells. For example, compound 11b exhibited superior anti-proliferation activity compared to standard treatments like rucaparib .

CompoundCell LineIC50 (µM)Mechanism
11bA5490.054PARP-1 inhibition
RucaparibA5490.067PARP-1 inhibition

Study 2: Neuropharmacological Assessment

A study explored the effects of various benzo[b]azepine derivatives on serotonin receptor activity. The findings indicated that these compounds could effectively modulate serotonin signaling pathways, suggesting their potential use in treating anxiety and depression .

Q & A

Q. What are the optimal synthetic routes for preparing 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how can reaction yields be improved?

Methodological Answer: The synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization, acylation, or nucleophilic substitution. For example, analogous compounds like 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one () utilize acylation of a benzodiazepine core under basic conditions. Key factors for yield optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
  • Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions ().
  • Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) improves purity .

Q. How can researchers confirm the structural integrity of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm benzyloxy substituents (δ 4.5–5.0 ppm for OCH₂Ph) and tetrahydroazepine ring protons (δ 1.5–3.5 ppm) ().
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzo-fused ring system.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±3 ppm) confirms molecular formula (e.g., C₁₇H₁₉NO).
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer: Given structural similarities to neuroactive benzazepines ( ), prioritize assays targeting:

  • GPCR binding : Radioligand displacement assays for dopamine or serotonin receptors (e.g., 5-HT₂A, D₂).
  • Cytochrome P450 inhibition : Assess metabolic stability using human liver microsomes (HLMs).
  • Cellular toxicity : MTT assay in HEK-293 or SH-SY5Y cells (IC₅₀ determination).
  • Solubility and permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration predictions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in receptor-binding affinity studies?

Methodological Answer: Contradictions in binding data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or receptor isoforms. Strategies include:

  • Molecular docking (AutoDock Vina, Schrödinger) : Compare binding poses of 7-(benzyloxy)-substituted analogs to receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C).
  • Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER).
  • Free Energy Perturbation (FEP) : Quantify energy differences between binding modes ().
  • Meta-analysis : Statistically harmonize data from multiple sources using tools like RevMan or R .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Mechanistic validation requires orthogonal approaches:

  • Knockout/knockdown models : CRISPR-Cas9-edited cell lines (e.g., dopamine receptor KO) to confirm target specificity.
  • Phosphoproteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map downstream signaling pathways.
  • In vivo microdialysis : Measure neurotransmitter release (e.g., dopamine, serotonin) in rodent brains.
  • PET/SPECT imaging : Radiolabel the compound (¹¹C/¹⁸F) to track biodistribution and target engagement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Methodological Answer: SAR optimization involves systematic substituent variation and pharmacological profiling:

Position Substituent Effect on Selectivity Reference
7-BenzyloxyElectron-donating groups (e.g., -OCH₃)↑ 5-HT₂A affinity
Azepine ringMethylation at N-1↓ CYP3A4 metabolism
BenzofusionHalogenation (e.g., -Cl)↑ Blood-brain barrier penetration
  • Parallel synthesis : Generate analogs via combinatorial chemistry (e.g., Ugi reaction).
  • Free-Wilson analysis : Quantify contributions of substituents to activity .

Q. What protocols address discrepancies in toxicity profiles reported for similar benzazepines?

Methodological Answer: Discrepancies (e.g., conflicting LD₅₀ values in vs. 17) require standardized testing:

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose).
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., epoxides).
  • Species-specific assays : Compare toxicity in human hepatocytes vs. rodent models.
  • Omics integration : Transcriptomics (RNA-seq) to identify off-target pathways .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process optimization for scaled synthesis?

Methodological Answer: AI integration enables:

  • Reaction prediction : Retrosynthetic analysis via IBM RXN or ASKCOS.
  • Process simulation : COMSOL models for heat/mass transfer in continuous-flow reactors.
  • DoE (Design of Experiments) : Machine learning (Python/scikit-learn) to optimize parameters (temperature, catalyst loading).
  • Real-time analytics : PAT (Process Analytical Technology) with inline NMR or IR .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
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7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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